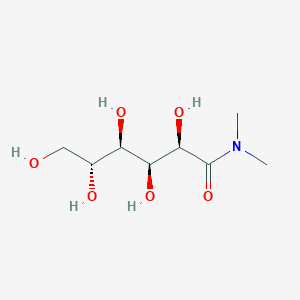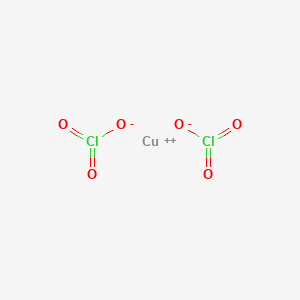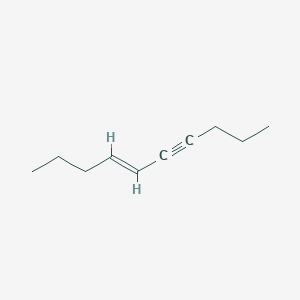
丙酮二甲基腙
描述
Acetone dimethylhydrazone is an organic compound with the molecular formula C5H12N2. It is a clear, colorless to almost colorless liquid with a boiling point of 95°C and a density of 0.8 g/cm³ . This compound is primarily used as a reagent in organic synthesis, particularly in hydrazone formation reactions .
科学研究应用
Acetone dimethylhydrazone has several applications in scientific research:
作用机制
Target of Action
Acetone dimethylhydrazone is primarily used in the synthesis of unsymmetrical ketones . The primary targets of this compound are the carbonyl groups in other organic compounds, where it acts as a nucleophile .
Mode of Action
The compound interacts with its targets through a process known as alkylation . In this process, an alkyl group is transferred from one molecule to another. Acetone dimethylhydrazone, acting as a nucleophile, attacks the electrophilic carbon in the carbonyl group of the target molecule . This results in the formation of a new carbon-nitrogen bond and the creation of a hydrazone .
Biochemical Pathways
The biochemical pathway most relevant to the action of acetone dimethylhydrazone is the synthesis of unsymmetrical ketones . This process involves the successive alkylation of acetone dimethylhydrazone, leading to the formation of unsymmetrical ketones . This pathway is similar to the Wolff-Kishner reduction, a well-known method for reducing carbonyl compounds to hydrocarbons .
Result of Action
The primary result of the action of acetone dimethylhydrazone is the formation of unsymmetrical ketones . These compounds have a wide range of applications in organic synthesis, making acetone dimethylhydrazone a valuable tool in the field of chemistry .
Action Environment
The action of acetone dimethylhydrazone is influenced by various environmental factors. For instance, the compound is classified as a flammable liquid, indicating that it should be kept away from heat, sparks, open flames, and hot surfaces . It should also be stored in a well-ventilated place and kept cool to maintain its stability . The reaction conditions, such as temperature and the presence of other reactants, can also significantly impact the efficacy of its action .
准备方法
Synthetic Routes and Reaction Conditions: Acetone dimethylhydrazone can be synthesized through the reaction of acetone with dimethylhydrazine. The reaction typically involves mixing acetone with anhydrous N,N-dimethylhydrazine in the presence of a solvent such as absolute ethanol and a catalyst like glacial acetic acid. The mixture is then heated at reflux for a specified period, usually around 24 hours . The reaction yields acetone dimethylhydrazone as a product, which can be purified through fractional distillation .
Industrial Production Methods: While specific industrial production methods for acetone dimethylhydrazone are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, maintaining precise temperature control, and employing efficient purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions: Acetone dimethylhydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or other oxidation products.
Reduction: It can be reduced to yield hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming new hydrazone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Oximes and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various hydrazone derivatives depending on the nucleophile used.
相似化合物的比较
- Acetone methylhydrazone
- Acetaldehyde dimethylhydrazone
- Glyoxal dimethylhydrazone
- Acrolein dimethylhydrazone
- Crotonal dimethylhydrazone
Comparison: Acetone dimethylhydrazone is unique due to its specific reactivity with acetone, forming a stable hydrazone linkage. Compared to other similar compounds, it offers distinct advantages in terms of stability and ease of synthesis. For instance, glyoxal dimethylhydrazone and acrolein dimethylhydrazone may exhibit different reactivity patterns due to the presence of additional functional groups .
属性
IUPAC Name |
N-methyl-N-(propan-2-ylideneamino)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-5(2)6-7(3)4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSMDKUVIBSETN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40158998 | |
| Record name | 2-Propanone, dimethylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13483-31-3 | |
| Record name | 2-Propanone, dimethylhydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013483313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanone, dimethylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetone Dimethylhydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of acetone dimethylhydrazone in organic chemistry?
A1: Acetone dimethylhydrazone serves as a valuable reagent in organic synthesis for preparing ketones, particularly unsymmetrical ketones. [, , , ] This method involves successive alkylation of the hydrazone, followed by hydrolysis to yield the desired ketone. [, , ]
Q2: Can you provide an example of how acetone dimethylhydrazone is used to synthesize a specific compound?
A2: Researchers successfully utilized acetone dimethylhydrazone in the synthesis of (R)-2,3-dihydro-2,5-dimethyl-2-isopropylfuran, a pheromone found in insects. [] The synthesis involved a multi-step process where lithiated acetone dimethylhydrazone reacted with a tosylated diol intermediate. []
Q3: Besides ketones, are there other classes of compounds that can be synthesized using acetone dimethylhydrazone?
A3: Yes, acetone dimethylhydrazone is also a precursor for synthesizing spiroacetal pheromones. [] The process involves alkylation of the hydrazone with appropriate electrophiles, followed by acid-catalyzed cleavage and ring closure. []
Q4: Can acetone dimethylhydrazone be used to synthesize complex natural products?
A4: Yes, a study demonstrated the use of acetone dimethylhydrazone in synthesizing exogonic acid, a natural product found in the resin of the Brazilian tree Ipomoea operculata. [] The synthesis strategy involved a series of reactions, including sequential alkylation of anions derived from acetone dimethylhydrazone. []
Q5: Are there any analytical techniques that utilize acetone dimethylhydrazone?
A5: Acetone dimethylhydrazone plays a crucial role in the gas chromatographic determination of 1,1-dimethylhydrazine in water samples. [] This method involves derivatizing 1,1-dimethylhydrazine with acetone to form the more volatile and hydrophobic acetone dimethylhydrazone, enabling efficient extraction and analysis. []
Q6: Are there any safety concerns associated with using acetone dimethylhydrazone?
A6: While the provided research focuses on the synthetic applications of acetone dimethylhydrazone, it's important to note that 1,1-dimethylhydrazine, a precursor to this compound, is highly reactive and considered hazardous. [] Appropriate safety precautions should always be taken when handling these chemicals.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B84565.png)



![3-[(Anilinocarbonyl)amino]propanoic acid](/img/structure/B84572.png)






![2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B84587.png)
